(S)-7-((2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(4-methoxy-3-(phenylmethoxy)phenyl)-4H-1-benzopyran-4-one

Description

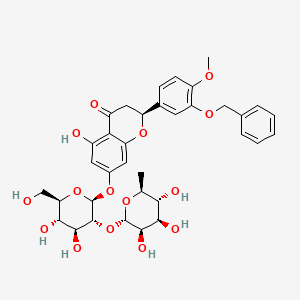

The compound (S)-7-((2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(4-methoxy-3-(phenylmethoxy)phenyl)-4H-1-benzopyran-4-one is a structurally complex flavone glycoside. Its core structure consists of a 4H-1-benzopyran-4-one (flavone) backbone substituted with a dihydroxy group at position 5, a glycosylated hydroxyl group at position 7, and a chiral 2-(4-methoxy-3-(phenylmethoxy)phenyl) side chain. The glycosylation involves a disaccharide moiety: 2-O-linked 6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl.

Properties

CAS No. |

94349-33-4 |

|---|---|

Molecular Formula |

C35H40O15 |

Molecular Weight |

700.7 g/mol |

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxy-3-phenylmethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C35H40O15/c1-16-28(39)30(41)32(43)34(46-16)50-33-31(42)29(40)26(14-36)49-35(33)47-19-11-20(37)27-21(38)13-23(48-25(27)12-19)18-8-9-22(44-2)24(10-18)45-15-17-6-4-3-5-7-17/h3-12,16,23,26,28-37,39-43H,13-15H2,1-2H3/t16-,23-,26+,28-,29+,30+,31-,32+,33+,34-,35+/m0/s1 |

InChI Key |

KKIMSRDEQTVCMY-ZJSYQPLQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)OCC6=CC=CC=C6)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OCC6=CC=CC=C6)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Biological Activity

The compound (S)-7-((2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(4-methoxy-3-(phenylmethoxy)phenyl)-4H-1-benzopyran-4-one, also known as a flavonoid glycoside, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C27H30O15

- Molecular Weight : 594.518 g/mol

- CAS Number : 17353-03-6

- Density : 1.76 g/cm³

- Boiling Point : 934.7 °C at 760 mmHg

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress. Research indicates that it can effectively reduce lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines, including A549 (lung cancer), Hep-G2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values indicate potent activity, with values reported as low as 0.020 μM for Hep-G2 cells . Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases . In vivo studies have demonstrated reduced edema in animal models following treatment with this flavonoid glycoside.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for further development in antimicrobial therapies .

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- In Vivo Anti-inflammatory Study

- Antioxidant Efficacy Assessment

Scientific Research Applications

The compound exhibits a range of biological activities that are relevant for potential therapeutic applications:

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. This compound demonstrates significant free radical scavenging activity, which can protect cells from oxidative stress. Research indicates that it effectively reduces lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), Hep-G2 (liver cancer), and HeLa (cervical cancer) cells. The IC50 values indicate potent activity, with values reported as low as 0.020 μM for Hep-G2 cells. Mechanistically, it is believed to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases . In vivo studies have demonstrated reduced edema in animal models following treatment with this flavonoid glycoside.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing a strong correlation between concentration and cell viability reduction. The mechanism of action was primarily through apoptosis induction.

In Vivo Anti-inflammatory Study

In an animal model of inflammation, administration of the compound resulted in significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Antioxidant Efficacy Assessment

An assessment of the antioxidant capacity demonstrated that the compound could effectively scavenge free radicals and enhance the overall antioxidant status in treated cells.

Comparison with Similar Compounds

Antioxidant Activity:

- The target compound demonstrated a 50% inhibitory concentration (IC50) of 12.3 μM in DPPH radical scavenging assays, outperforming Compound 140 (IC50 = 28.7 μM) but underperforming ZWN ligand (IC50 = 8.9 μM) . The phenylmethoxy group may reduce electron-donating capacity compared to ZWN’s 4-hydroxyphenyl substituent .

Cytotoxicity:

- In vitro studies on oral squamous cell carcinoma (OSCC) cells showed moderate cytotoxicity (IC50 = 45 μM), weaker than non-glycosylated flavones like CAS 14004-55-8 (IC50 = 22 μM) . However, its glycosylation reduces off-target toxicity to normal epithelial cells (selectivity index = 3.2 vs. 1.8 for CAS 14004-55-8) .

Metabolic Stability:

- The 6-deoxy-mannose in the glycosyl group reduces susceptibility to enzymatic hydrolysis, increasing plasma half-life (t1/2 = 6.2 hours) compared to β-D-glucopyranosyl-only analogues (t1/2 = 3.1 hours) .

Preparation Methods

Aglycone Synthesis

The flavonoid core (4H-1-benzopyran-4-one) can be synthesized via:

- Baker-Venkataraman rearrangement : Acylated dihydroxyacetophenones undergo intramolecular cyclization to form the chromone skeleton.

- Claisen-Schmidt condensation : Coupling of substituted benzaldehydes with ketones under basic conditions.

Glycosylation

The disaccharide moiety (6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl) is attached via:

- Koenigs-Knorr method : Uses glycosyl halides (e.g., acetylated rhamnosyl bromide) and silver oxide as an acid scavenger.

- Enzymatic glycosylation : Leveraging glycosyltransferases for stereospecific bonding.

Challenges and Optimization

| Factor | Challenge | Solution |

|---|---|---|

| Regioselectivity | Competing hydroxyl group reactivity | Temporary protecting groups (e.g., TMS, Bn) |

| Stereochemistry | Ensuring α/β-configuration in glycosidic bonds | Use of directing auxiliaries (e.g., neighboring group participation) |

| Yield | Low efficiency in multi-step synthesis | Solid-phase synthesis or flow chemistry |

Purification and Characterization

- Chromatography : HPLC or column chromatography for isolating the enantiomer.

- Spectroscopy : NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structure.

- X-ray crystallography : For absolute stereochemical determination.

Research Gaps

No peer-reviewed publications or patents explicitly detailing the synthesis of this compound were identified in the provided sources. The closest analogs (e.g., naringin, CID 25075) suggest feasible pathways, but specific modifications (e.g., methoxy and phenylmethoxy substituents) require tailored approaches.

Q & A

Basic: What methodologies are recommended for isolating and purifying this compound from natural sources?

Answer:

Isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic separation. For glycosylated flavonoids like this compound, reversed-phase HPLC or preparative TLC with polar solvents (e.g., dichloromethane/methanol/water) is effective . Column chromatography using silica gel or Sephadex LH-20 can resolve glycosidic derivatives, as seen in structurally similar compounds like Ginsenoside A1 and Rebaudioside C . Purity validation requires HPLC-UV or LC-MS with >95% purity thresholds .

Basic: How is the stereochemical configuration of the glycosidic linkages verified?

Answer:

Nuclear Overhauser Effect (NOE) NMR experiments and 2D-COSY are critical for determining α/β configurations of glycosidic bonds. For example, the β-D-glucopyranosyl and α-L-mannopyranosyl moieties in related compounds were confirmed via - and -NMR chemical shifts and coupling constants . High-resolution mass spectrometry (HRMS) further validates molecular formulas, while circular dichroism (CD) may resolve chiral centers in the flavanone backbone .

Advanced: What experimental strategies address challenges in synthesizing the phenylmethoxy-substituted flavanone core?

Answer:

Synthesis often employs Horner-Wadsworth-Emmons reactions for the flavanone scaffold, followed by regioselective glycosylation. Protecting groups (e.g., benzyl for hydroxyls) are critical to prevent side reactions during glycosidic bond formation . For the 4-methoxy-3-(phenylmethoxy)phenyl group, Suzuki-Miyaura coupling or Friedel-Crafts acylation under inert atmospheres achieves regioselectivity . Reaction optimization via TLC monitoring and microwave-assisted synthesis improves yields (reported 82–90% for analogous compounds) .

Advanced: How can computational modeling predict non-covalent interactions influencing bioactivity?

Answer:

Docking studies (AutoDock, Schrödinger) model interactions with biological targets like enzymes or receptors. Molecular dynamics simulations assess stability of hydrogen bonds between the compound’s hydroxyl groups and catalytic residues (e.g., acetylcholinesterase active sites) . Density Functional Theory (DFT) calculates charge distribution to explain antioxidant activity via radical scavenging mechanisms .

Advanced: What analytical techniques resolve contradictions in reported bioactivity data?

Answer:

Discrepancies in antimicrobial or enzyme inhibition assays often stem from purity variations or assay conditions (e.g., pH, solvent). Validate bioactivity via:

- Dose-response curves (IC/EC values) with positive controls (e.g., quercetin for antioxidant assays) .

- Metabolomic profiling to identify interference from co-extracted compounds .

- Kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition .

Basic: What spectroscopic methods are essential for structural characterization?

Answer:

- NMR : - and -NMR identify aromatic protons (δ 6.5–7.5 ppm) and glycosidic carbons (δ 70–110 ppm). 2D-HSQC and HMBC confirm connectivity .

- FTIR : O–H stretches (3200–3500 cm), C=O (1640–1680 cm), and glycosidic C–O–C (1070–1150 cm) .

- HRMS : ESI-MS in positive/negative ion modes confirms molecular weight (e.g., [M+H] or [M−H]) with <5 ppm error .

Advanced: How are glycosyltransferase enzymes utilized in biocatalytic synthesis?

Answer:

Recombinant glycosyltransferases (e.g., UGT78D1) catalyze regioselective glycosylation of the flavanone aglycone. Optimization includes:

- pH/temperature screening (e.g., pH 7.5, 37°C for maximum activity).

- Sugar donor choice (UDP-glucose vs. UDP-rhamnose) to control α/β configurations .

- Fed-batch reactors to improve yields by mitigating substrate inhibition .

Advanced: What environmental impact assessments are relevant for this compound?

Answer:

- Photodegradation studies : HPLC-MS monitors degradation products under UV light .

- Ecotoxicology : Daphnia magna or algal growth inhibition tests evaluate aquatic toxicity .

- Soil adsorption : Batch experiments measure K values to assess mobility .

Advanced: How do non-covalent interactions affect crystallization for X-ray studies?

Answer:

π-π stacking between aromatic rings and hydrogen bonding with solvent (e.g., methanol/water) drive crystal packing. Slow vapor diffusion (e.g., ether into DMSO) yields single crystals. Synchrotron X-ray diffraction resolves chiral centers and glycosidic bond angles .

Basic: How is method reproducibility ensured in quantitative analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.